molecular formula C22H22FN5O2 B2487787 N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251573-35-9

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No.: B2487787
CAS No.: 1251573-35-9
M. Wt: 407.449
InChI Key: TZBLRGDEHSVJQA-UHFFFAOYSA-N
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Description

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic compound characterized by its unique triazole, piperidine, and benzamide functional groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The preparation typically begins with the synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole. This is achieved through a Huisgen cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst.

  • Intermediate Formation: : The triazole compound is then reacted with piperidine to form N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl).

  • Final Coupling: : Finally, this intermediate is coupled with 3-methylbenzoyl chloride under basic conditions to yield the desired N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide.

Industrial Production Methods

While specific details of industrial production methods may vary, the large-scale synthesis generally mirrors the laboratory methods but with optimizations for yield, cost, and safety. Scaling up involves using more efficient catalysts, higher concentrations of reagents, and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where functional groups such as the piperidine ring may be oxidized to form corresponding N-oxides.

  • Reduction: : Reductive reactions can be employed to modify the triazole or benzamide groups.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the fluorophenyl group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2

  • Reduction: : NaBH4, LiAlH4

  • Substitution: : Halogenated reagents, strong bases or acids

Major Products

  • Oxidation: : Formation of N-oxides or hydroxylated derivatives.

  • Reduction: : Formation of amine or reduced triazole derivatives.

  • Substitution: : Various substituted derivatives based on the reactive groups involved.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of larger, more complex molecules. It serves as a versatile intermediate in the creation of heterocyclic compounds.

Biology

Due to its unique structure, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical lead compound. It is explored for its interactions with biological targets like enzymes and receptors.

Industry

In industrial applications, the compound is used in the development of novel materials, including polymers and coatings, due to its stable and reactive nature.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

  • N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide stands out due to the presence of the fluorophenyl group, which can significantly alter its physicochemical properties, binding affinity, and biological activity.

Properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLRGDEHSVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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